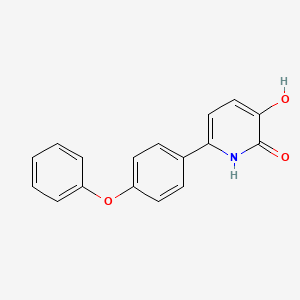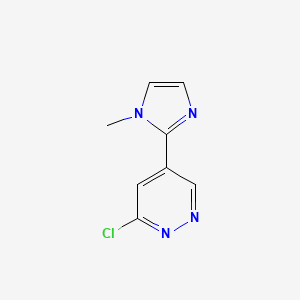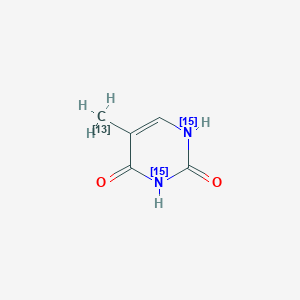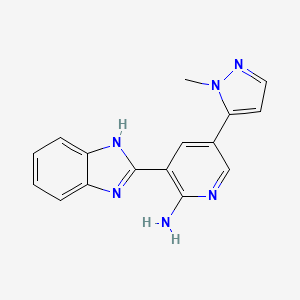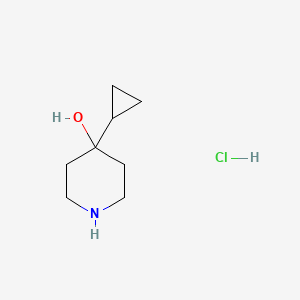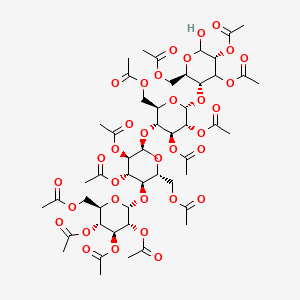
Maltotetraose Tridecaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Maltotetraose Tridecaacetate is typically synthesized through the acetylation of maltotetraose. The process involves the reaction of maltotetraose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of maltotetraose involves the enzymatic hydrolysis of starch or maltodextrin using maltotetraose amylase . The hydrolysates are then purified using techniques such as simulated moving bed chromatography to achieve high purity . The acetylation process is then scaled up for industrial production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Maltotetraose Tridecaacetate undergoes various chemical reactions, including:
Hydrolysis: Breaking down the acetyl groups to revert to maltotetraose.
Oxidation: Oxidation of the hydroxyl groups to form aldehydes or ketones.
Substitution: Substitution of acetyl groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Maltotetraose and acetic acid.
Oxidation: Aldehydes or ketones.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Maltotetraose Tridecaacetate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Maltotetraose Tridecaacetate involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its stability and solubility, allowing it to effectively participate in biochemical reactions . The compound targets various molecular pathways, including those involved in carbohydrate metabolism and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Maltotriose Tridecaacetate: A similar compound with three glucose units.
Maltopentose Tridecaacetate: A similar compound with five glucose units.
Uniqueness
Maltotetraose Tridecaacetate stands out due to its optimal balance of solubility and stability, making it more suitable for certain applications compared to its analogs . Its unique structure allows for specific interactions with enzymes and receptors, enhancing its functionality in various fields .
Propiedades
Fórmula molecular |
C50H68O34 |
|---|---|
Peso molecular |
1213.1 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C50H68O34/c1-18(51)65-14-31-36(39(70-23(6)56)43(47(64)78-31)74-27(10)60)82-49-45(76-29(12)62)41(72-25(8)58)38(33(80-49)16-67-20(3)53)84-50-46(77-30(13)63)42(73-26(9)59)37(34(81-50)17-68-21(4)54)83-48-44(75-28(11)61)40(71-24(7)57)35(69-22(5)55)32(79-48)15-66-19(2)52/h31-50,64H,14-17H2,1-13H3/t31-,32-,33-,34-,35-,36-,37-,38-,39?,40+,41+,42+,43-,44-,45-,46-,47?,48-,49-,50-/m1/s1 |
Clave InChI |
CUPHYLVAXIHEIC-MQZJDYBPSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H](C3OC(=O)C)OC(=O)C)O)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


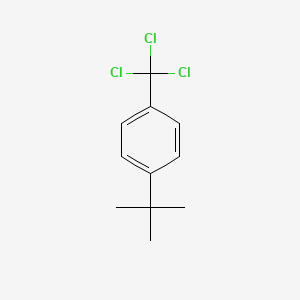
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
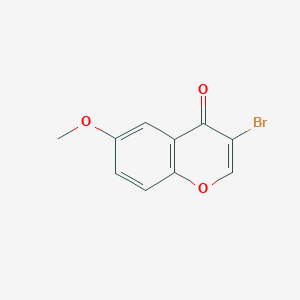

![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)

![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
